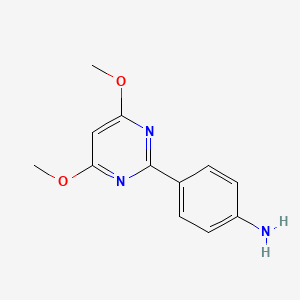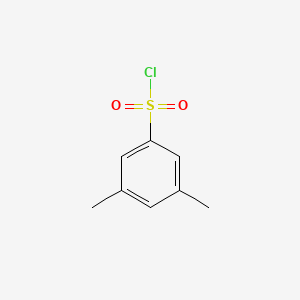
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C12H11N3S and its molecular weight is 229.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors:
- A study by Meleddu et al. (2016) explored derivatives of the compound as dual inhibitors of HIV-1 reverse transcriptase, which are active towards both DNA polymerase and ribonuclease H functions (Meleddu et al., 2016).
Anti-inflammatory Agents:
- Research by Bhati and Kumar (2008) synthesized and evaluated various derivatives for their anti-inflammatory, ulcerogenic, and analgesic activities. One of the compounds exhibited significant anti-inflammatory and analgesic activities with better ulcerogenic activity compared to phenylbutazone (Bhati & Kumar, 2008).
Antimicrobial Evaluation:
- Thadhaney et al. (2010) conducted a study on the synthesis of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones from derivatives of the compound, demonstrating their antimicrobial activity (Thadhaney et al., 2010).
Potentiometric Sensor for Nd3+ Ion:
- A 2013 study by Bandi et al. utilized Schiff base derivatives for constructing a Nd3+ ion-selective electrode, revealing their potential in sensing applications (Bandi, Singh, & Upadhyay, 2013).
Antiproliferative and Antimicrobial Properties:
- Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including derivatives, to investigate their biological activities, showing significant antimicrobial and anticancer activities (Gür et al., 2020).
Antitumor Activity in Mesothelioma Models:
- Carbone et al. (2013) described the synthesis of nortopsentin analogues, including derivatives with potential applications in treating diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).
Cytotoxicity and Antioxidant Potential:
- A study by Grozav et al. (2017) evaluated the cytotoxicity and antioxidant potential of novel derivatives on carcinoma cell lines, indicating significant cytotoxic activity and remarkable antioxidant activity (Grozav et al., 2017).
Synthesis and Biological Evaluation of Hybrid Molecules:
- Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, including derivatives, and screened their cytotoxic action towards various tumor cell lines, demonstrating high antiproliferative activity (Ivasechko et al., 2022).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, thereby modulating their activity . This compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular processes. The nature of these interactions is often determined by the specific structural features of the compound, such as the presence of the thiazole ring, which can enhance binding affinity and specificity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the indole moiety in this compound can interact with specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . Additionally, the thiazole ring may enhance the binding affinity and specificity of the compound, further influencing its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . The long-term effects of this compound on cellular function can include alterations in gene expression, enzyme activity, and metabolic pathways, which may persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At high doses, it may cause toxic or adverse effects, including cell death and tissue damage. Threshold effects may also be observed, where the compound exhibits a specific biological activity only at certain concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, indole derivatives have been shown to influence the activity of enzymes involved in the metabolism of amino acids, nucleotides, and lipids . This compound may also affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also influence its accumulation and activity, affecting its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-(5-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-2-3-10-8(4-7)9(5-14-10)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQLNEIWBHDPGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


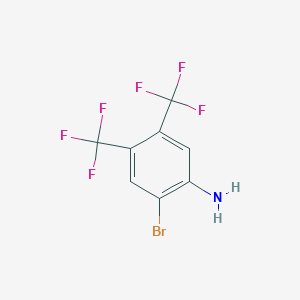
![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)

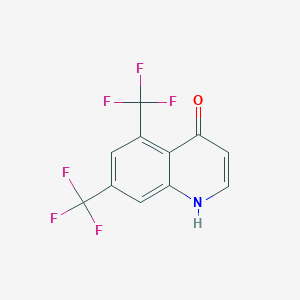
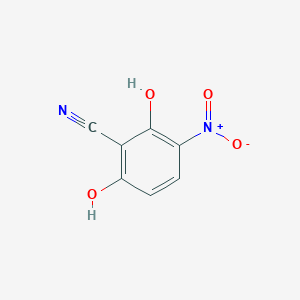
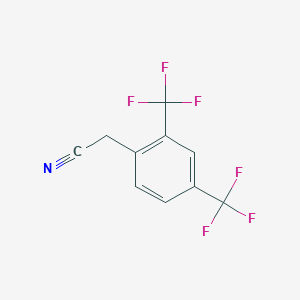
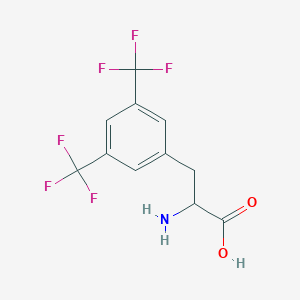
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)


